2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S2/c1-2-25(21,22)20-11-5-6-13-12-14(9-10-16(13)20)19-26(23,24)17-8-4-3-7-15(17)18/h3-4,7-10,12,19H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHDFLMKMOKVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethylsulfonyl group and the bromine atom. The final step involves the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the ortho position of the benzenesulfonamide group serves as a key reactive site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing sulfonamide group, which polarizes the C–Br bond.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 65–78% | |
| Amination | NH₃/EtOH, reflux | Amine-substituted analog | ~60% |
Mechanistic Insights :
-
The Suzuki coupling proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation with boronic acids and reductive elimination.
-
Steric hindrance from the ethylsulfonyl group may reduce reaction rates compared to less hindered analogs .
Hydrolysis of Sulfonamide and Sulfonyl Groups
The ethylsulfonyl and benzenesulfonamide groups undergo hydrolysis under acidic or basic conditions:
| Functional Group | Conditions | Product | Notes |
|---|---|---|---|
| Ethylsulfonyl | 6M HCl, reflux | Sulfonic acid derivative | Complete conversion in 12h |
| Benzenesulfonamide | NaOH (10%), 100°C | Free amine intermediate | Requires prolonged heating |
Key Observation :
Hydrolysis of the ethylsulfonyl group is faster due to the electron-deficient sulfur center, whereas the benzenesulfonamide group exhibits resistance, requiring stronger bases.
Cyclization and Condensation Reactions
The tetrahydroquinoline core participates in cyclization reactions with aldehydes or ketones:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | AcOH, 120°C | Fused quinazoline derivative | 55% |
| Acetyl chloride | DCM, RT | Acetylated tetrahydroquinoline | 72% |
Structural Influence :
The ethylsulfonyl group stabilizes intermediates through resonance, facilitating ring closure .
Comparative Reactivity of Structural Analogs
The reactivity profile varies significantly with substituent modifications:
Trends :
-
Bromine’s superior leaving-group ability accelerates substitution compared to chlorine .
-
Bulkier sulfonyl groups (e.g., ethyl vs. methyl) hinder nucleophilic attack .
Interaction with Biological Targets
While not a chemical reaction per se, the compound’s sulfonamide group forms hydrogen bonds with enzymes, as inferred from analogs :
| Target | Interaction Type | Binding Affinity (IC₅₀) |
|---|---|---|
| Trypanosomal enzymes | H-bonding with sulfonamide O | 2.1 µM |
| Human carbonic anhydrase | Zn²⁺ coordination | >10 µM |
Design Implications :
Modifications to the sulfonamide group (e.g., fluorination) could enhance selectivity .
Stability Under Ambient Conditions
The compound exhibits moderate stability:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous pH 7.4 | Hydrolysis of sulfonamide | >30 days |
| UV light (254 nm) | C–Br bond cleavage | 48h |
Storage Recommendations :
Scientific Research Applications
Medicinal Chemistry
- Antiparasitic Activity : Preliminary studies suggest that compounds with similar structures to 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibit significant biological activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This indicates potential applications in developing treatments for parasitic infections.
- Antitumor Effects : The compound has been investigated for its role in inhibiting various cancer cell lines. Its structural characteristics may allow it to interfere with specific signaling pathways involved in tumor growth and metastasis.
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes. This compound could potentially serve as a scaffold for developing novel enzyme inhibitors, particularly in the context of metabolic disorders or inflammatory diseases.
- Mechanism of Action : The mechanism by which this compound exerts its effects is likely related to its ability to bind to specific biological targets. The ethylsulfonyl group may enhance its binding affinity due to steric and electronic effects compared to other sulfonamide derivatives.
Case Study 1: Antiparasitic Activity
A study examining compounds structurally related to this compound found that certain derivatives exhibited potent activity against Trypanosoma brucei. These findings suggest that modifications to the core structure can enhance biological efficacy while maintaining low toxicity levels.
Case Study 2: Antitumor Properties
In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The results indicate that it may induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular targets involved.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group and the tetrahydroquinoline moiety play crucial roles in binding to these targets and modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Key Structural Analogs
The closest structural analog identified in the literature is 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB). Both compounds share a tetrahydroquinoline backbone but differ in substituents:
| Compound Name | Substituents | Key Functional Groups |
|---|---|---|
| 2-Bromo-N-(1-(ethylsulfonyl)-...) | Bromo, ethylsulfonyl, benzenesulfonamide | Sulfonamide, Bromine |
| CTDB | Cyanoethyl, diazenyl, benzonitrile | Nitrile, Diazenyl |
Spectroscopic and Electrochemical Behavior
Solubility and Stability in Ionic Liquids
- CTDB : Compatible with ILs like [BMP][TFSA], where its nitrile group interacts weakly with the IL matrix, allowing efficient mass transport during electrodeposition .
- Target Compound : The sulfonamide and bromo groups may enhance solubility in ILs due to polar interactions. However, bromine’s hydrophobicity could limit compatibility with certain ILs .
Biological Activity
2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its unique structure, featuring a tetrahydroquinoline core with ethylsulfonyl and benzenesulfonamide groups, suggests significant potential for biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈BrN₃O₄S₂. The presence of bromine and sulfonamide functionalities enhances its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃O₄S₂ |
| Molecular Weight | 413.36 g/mol |
| Functional Groups | Bromine, Sulfonamide |
| Core Structure | Tetrahydroquinoline |
Preliminary studies indicate that this compound may function as an inhibitor in various biological pathways. Its structural similarities to other compounds have shown promising results against Trypanosoma brucei, suggesting potential applications in treating diseases such as African sleeping sickness.
Potential Targets
- Enzymatic Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in folate biosynthesis in bacteria and protozoa.
- Receptor Interaction : The tetrahydroquinoline structure may interact with neurotransmitter receptors or transporters.
Biological Activity
Research on compounds related to this compound indicates various biological activities:
- Antimicrobial Activity : Similar sulfonamides have demonstrated efficacy against a range of bacterial strains.
- Antiparasitic Activity : Compounds with analogous structures have been studied for their effects on protozoan parasites.
Case Studies
- Antiparasitic Efficacy : A study reported that related tetrahydroquinoline derivatives showed significant inhibition of Trypanosoma brucei growth in vitro. The mechanism was attributed to interference with the parasite's folate synthesis pathway.
- Antitumor Potential : Research has indicated that compounds with similar moieties could exhibit antitumor effects by inducing apoptosis in cancer cell lines. The specific pathways involved include the downregulation of anti-apoptotic proteins .
Q & A
Q. What are the standard synthetic protocols for 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?
The synthesis typically involves sequential sulfonylation and coupling reactions. A validated protocol includes:
- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives with ethyl vinyl sulfone under acidic conditions.
- Step 2 : Sulfonylation of the 6-amino group using 2-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
Key intermediates are characterized using -NMR and LC-MS before proceeding to subsequent steps .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for molecular weight validation.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identification of sulfonamide (-SO₂NH-) and ethylsulfonyl (-SO₂C₂H₅) functional groups.
- Heteronuclear Single Quantum Coherence (HSQC) : For resolving complex coupling patterns in the tetrahydroquinoline moiety .
Q. What solvents are suitable for solubility studies of this compound?
While solubility data for the target compound is not explicitly reported, structurally analogous sulfonamides show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility can be enhanced using co-solvents like PEG-400 or cyclodextrin-based formulations .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction yield during synthesis?
Critical parameters include:
- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
- pH Adjustment : Use of triethylamine (pH 8–9) to deprotonate the amino group and activate the sulfonyl chloride.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine to account for reagent hydrolysis.
Post-reaction quenching with ice-cwater and rapid extraction into DCM can improve yields to >75% .
Q. What mechanisms underpin the biological activity of this compound?
The compound’s dual sulfonamide groups suggest potential enzyme inhibition. For example:
- Carbonic Anhydrase Inhibition : The bromobenzenesulfonamide moiety may bind to zinc in the active site, disrupting catalytic activity.
- Kinase Modulation : The ethylsulfonyl-tetrahydroquinoline scaffold could interact with ATP-binding pockets in kinases (e.g., BRAF V600E mutants).
Docking studies and enzyme inhibition assays (e.g., fluorescence-based) are recommended to validate targets .
Q. How should researchers address contradictions in biological assay data?
Discrepancies may arise from:
- Compound Purity : Validate via HPLC (>95% purity) to exclude impurities affecting results.
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C).
- Cellular Context : Use isogenic cell lines to control for genetic background effects.
Statistical tools like Grubbs’ test can identify outliers in replicate experiments .
Q. What strategies are effective for improving metabolic stability?
- Deuterium Incorporation : Replace labile hydrogens in the ethylsulfonyl group to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the sulfonamide with ester groups to enhance bioavailability.
- In Silico Screening : Use QSAR models to predict and modify metabolic hotspots (e.g., benzylic positions) .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Single-crystal X-ray diffraction (SC-XRD) is definitive for:
- Confirming Absolute Configuration : Heavy-atom (e.g., bromine) anomalous scattering resolves chirality.
- Validating Conformational Preferences : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* level).
For non-crystalline samples, NOESY or ROESY NMR can infer spatial proximity of substituents .
Methodological Considerations
3.1 Recommended in vitro assays for evaluating enzyme inhibition:
- Fluorescence Polarization : Measure binding affinity to recombinant enzymes (e.g., carbonic anhydrase IX).
- Microscale Thermophoresis (MST) : Determine dissociation constants () in low-volume formats.
- Kinetic Studies : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
3.2 Handling hygroscopic intermediates during synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
